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5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole

Cat. No.: B2644835
CAS No.: 1005553-66-1
M. Wt: 163.18
InChI Key: DKAUEBPKFGYXAT-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry Pertaining to Pyrazole (B372694) and Isoxazole (B147169) Scaffolds

Heterocyclic chemistry is a cornerstone of medicinal and agricultural science, with pyrazole and isoxazole rings representing two of the most significant five-membered heterocyclic scaffolds. These structures are integral to numerous biologically active molecules.

Pyrazole: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyrazole ring is a versatile scaffold. Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of two nitrogen atoms allows for various substitution patterns, influencing the molecule's electronic properties and biological function.

Isoxazole: An azole with an oxygen atom next to the nitrogen, the isoxazole ring is another crucial five-membered aromatic heterocycle. It is found in several natural products and a number of approved drugs. The isoxazole nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant effects. The arrangement of the nitrogen and oxygen atoms in the ring makes it a valuable component in drug design, contributing to the molecule's stability and ability to interact with biological targets. The combination of these two scaffolds into a single molecule, as seen in 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole, creates a hybrid structure with potential for novel biological activities.

Historical Context and Genesis of this compound Research

The history of isoxazole chemistry dates back to 1903, when Claisen reported the first synthesis of the parent compound. nih.gov Since then, the development of synthetic methodologies, such as the 1,3-dipolar cycloaddition of nitrile oxides, has enabled the creation of a vast library of isoxazole derivatives. nih.govedu.krd

Specific research focusing solely on this compound is not extensively documented in publicly available literature. Its genesis is rooted in the broader, more recent trend of creating hybrid molecules that combine two or more known pharmacophores. The rationale is that such hybrid structures may exhibit unique, synergistic, or enhanced biological effects compared to the individual components. The investigation into pyrazolyl-isoxazole derivatives is part of a larger effort to explore novel chemical spaces for drug discovery.

Rationale for Academic Investigation of this compound Derivatives

The academic and industrial interest in compounds linking pyrazole and isoxazole rings is driven by the diverse and potent biological activities observed in this class of molecules. Derivatives of the 5-(pyrazol-4-yl)isoxazole core have been synthesized and evaluated for a wide range of therapeutic applications.

These derivatives have shown promise as:

Anticancer Agents: Certain isoxazole/pyrazole derivatives have demonstrated significant cytotoxic potency against various human cancer cell lines, including pancreatic and colon cancer. researchgate.netmdpi.com

Anti-inflammatory Agents: The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. researchgate.net New pyrazole and isoxazole derivatives continue to be explored as potent anti-inflammatory agents, targeting enzymes like 5-lipoxygenase-activating protein (FLAP). nih.govresearchgate.net

Antimicrobial and Antifungal Agents: Researchers have reported that pyrazolyl isoxazole derivatives possess antibacterial and antifungal properties. edu.krdijpca.org

Insecticidal and Acaricidal Agents: In the field of agrochemicals, novel pyrazole oxime derivatives containing an isoxazole ring have been synthesized and shown to have significant insecticidal and acaricidal activities. nih.gov

Enzyme Inhibitors: Pyrazole and isoxazole derivatives have been developed as potent and selective inhibitors for specific enzymes, such as 20-HETE synthase, which is implicated in cerebral diseases. nih.gov

The consistent discovery of potent bioactivity across this chemical class provides a strong impetus for the continued synthesis and investigation of new derivatives, including those based on the this compound structure.

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused overview of the chemical compound this compound. The scope is structured to first introduce the fundamental chemistry of its constituent pyrazole and isoxazole rings. It then explores the historical context and the primary rationale for the academic investigation of this structural class, highlighting the broad therapeutic potential that drives its research. Due to the limited specific published data on the title compound, this overview focuses on the established importance and documented biological activities of its closely related derivatives to frame the significance of this chemical entity.

Chemical Identity of this compound

PropertyData
IUPAC Name This compound
CAS Number 1005553-66-1
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
InChI Key DKAUEBPKFGYXAT-UHFFFAOYSA-N

Examples of Biological Activities in 5-(Pyrazol-4-yl)isoxazole Derivatives

Derivative ClassReported Biological ActivityReference(s)
Pyrazole Oxime Derivatives containing a substituted Isoxazole ringAcaricidal and Insecticidal nih.gov
Isoxazole-Pyrazolo[1,5-a]pyrimidinesAnticancer mdpi.com
Pyrazolyl IsoxazolesAntinociceptive (Analgesic) nih.gov
Pyrazole-Isoxazolines and Pyrazole-IsoxazolesAntimycobacterial nih.gov
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesAntifungal (anti-Candida)
Vicinal Diaryl-Substituted Isoxazole and Pyrazole DerivativesAntitumor researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B2644835 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole CAS No. 1005553-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8-3-4-9-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUEBPKFGYXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the bond connecting the pyrazole (B372694) and isoxazole (B147169) rings. This approach leads to two key heterocyclic synthons: a functionalized 1,3-dimethyl-1H-pyrazole and a suitable isoxazole precursor. Further disconnection of the isoxazole ring can lead to a nitrile oxide precursor and an alkyne, a common strategy for isoxazole synthesis via 1,3-dipolar cycloaddition. The pyrazole ring can be retrosynthetically cleaved to simpler acyclic precursors, such as a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This analysis provides a roadmap for various synthetic strategies, including the sequential construction of each ring followed by their coupling, or a convergent approach where both rings are synthesized separately and then joined.

Established Synthetic Routes to the Core Scaffold

The construction of the this compound scaffold relies on established synthetic routes for forming both the isoxazole and pyrazole rings, as well as methods for their subsequent linkage.

Cycloaddition Reactions for Isoxazole Ring Formation (e.g., 1,3-Dipolar Cycloaddition)

The formation of the isoxazole ring is frequently achieved through 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov This powerful method typically involves the reaction of a nitrile oxide with an alkyne or an alkene. mdpi.com In the context of synthesizing pyrazole-isoxazole hybrids, a common approach is the reaction of an in situ generated nitrile oxide with a terminal alkyne. organic-chemistry.orgnih.gov

Key strategies for isoxazole ring formation include:

Copper(I)-catalyzed cycloaddition: This method provides a regioselective route to 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. organic-chemistry.orgnih.gov

Reaction with α,β-unsaturated carbonyl compounds: Isoxazole derivatives can be synthesized by the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) hydrochloride in an alkaline medium. researchgate.netmdpi.com

Intramolecular cycloaddition: Novel tetracyclic isoxazole systems can be formed through intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne moiety within the same molecule. mdpi.com

ReagentsConditionsProductReference
Nitrile oxides and terminal alkynesCopper(I) catalysis3,5-disubstituted isoxazoles organic-chemistry.orgnih.gov
Chalcones and hydroxylamine hydrochlorideAlkaline mediumIsoxazole derivatives researchgate.netmdpi.com
N-propargylbenzimidazole oximeNaOClTetracyclic isoxazole mdpi.com

Pyrazole Ring Synthesis and Functionalization (e.g., Cyclocondensation)

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with cyclocondensation reactions being a primary method. organic-chemistry.orgnih.govnih.govnih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govyoutube.comresearchgate.net

Common methods for pyrazole synthesis include:

Condensation of 1,3-dicarbonyls with hydrazines: This is a classic and versatile method for preparing a wide range of pyrazole derivatives. nih.govyoutube.comresearchgate.net

Reaction of α,β-unsaturated ketones with hydrazines: This approach leads to the formation of pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov

Multi-component reactions: Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org

Vilsmeier-Haack reaction: This reaction can be used to introduce a formyl group onto a pyrazole ring, which is a useful handle for further functionalization. nih.gov

ReactantsCatalyst/ReagentProduct TypeReference
1,3-Diketones and Hydrazine-Substituted Pyrazoles nih.gov
α,β-Unsaturated Ketones and Hydrazine-Pyrazoline/Pyrazole nih.gov
Terminal Alkyne, Hydrazine, CO, Aryl IodidePalladiumPyrazole Derivatives organic-chemistry.org
HydrazonesPOCl₃/DMFPyrazole-4-carbaldehydes nih.gov

Coupling Strategies for Bicyclic System Assembly

Once the individual pyrazole and isoxazole rings are synthesized with appropriate functional groups, they must be coupled to form the final bicyclic system. A common strategy involves having a reactive functional group on one ring that can be used to form a bond with the other. For instance, a pyrazole bearing a chalcone-like substituent can undergo cyclization with hydroxylamine to form the isoxazole ring directly attached to the pyrazole core. researchgate.net Another approach involves the reaction of an enaminone derived from a pyrazole with a hydrazonoyl halide, leading to the formation of a bipyrazolyl methanone (B1245722) derivative which can be further modified. tandfonline.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic methodology have provided more efficient and environmentally friendly routes to pyrazole and isoxazole derivatives. researchgate.netorganic-chemistry.orgnih.govyoutube.com

Ultrasound-assisted synthesis: The use of ultrasonic irradiation has been shown to accelerate the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times under milder conditions. mdpi.com

One-pot, multi-component reactions: These reactions allow for the synthesis of complex molecules like pyrazoles and isoxazoles from simple starting materials in a single step, improving efficiency and reducing waste. organic-chemistry.orgorganic-chemistry.org For example, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org

Green chemistry approaches: The use of water as a solvent and the avoidance of toxic catalysts are key features of green synthetic methods for isoxazole synthesis. nih.gov

Derivatization Strategies and Analogue Synthesis

The core this compound scaffold can be modified to produce a variety of analogues with potentially different properties. Derivatization can be achieved by introducing various substituents onto either the pyrazole or isoxazole rings.

Modification of the pyrazole ring: The pyrazole ring can be functionalized at various positions. For example, a formyl group can be introduced at the C4 position via a Vilsmeier-Haack reaction, which can then be used to build other functional groups or heterocyclic rings. mdpi.com

Modification of the isoxazole ring: The substituents on the isoxazole ring can be varied by using different starting materials in the cycloaddition reaction. For instance, using different terminal alkynes will result in different groups at the 5-position of the isoxazole. organic-chemistry.org

Synthesis of linked heterocyclic systems: The pyrazole-isoxazole core can be used as a building block for more complex triheterocyclic systems. For example, the reaction of a pyrazole-containing chalcone (B49325) with hydroxylamine can yield a pyrrole-pyrazole-isoxazole system. mdpi.com

Starting MaterialReagentProduct
1,3-diphenyl-1H-pyrazole-4-carbaldehydesTosMIC5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles
Pyrazole-derived chalconesHydroxylaminePyrrole-pyrazole-isoxazole hybrids
1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-oneDMF-DMA, then hydrazonoyl halidesBipyrazolyl methanone derivatives

Functionalization at Pyrazole Moiety

The pyrazole ring of this compound presents several sites amenable to functionalization. The nitrogen atoms and the carbon atoms of the pyrazole ring can be targeted to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Recent advances in photocatalysis have provided sustainable approaches for the functionalization of pyrazoles, utilizing metal-based photocatalysts, organic photoredox catalysts, and energy transfer photocatalysts. rsc.org These methods facilitate the activation of otherwise unreactive C-H bonds, allowing for direct modification of the pyrazole core. rsc.org

Key functionalization strategies for the pyrazole moiety include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated to introduce a wide range of substituents.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of the pyrazole ring. rsc.org This can include halogenation, nitration, and coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are commonly employed to introduce aryl, heteroaryl, or vinyl groups at specific positions on the pyrazole ring.

Table 1: Examples of Functionalization Reactions at the Pyrazole Moiety
Reaction TypeReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Alkyl group
C-H ArylationAryl halide, Pd catalyst, Base, SolventAryl group
HalogenationN-Halosuccinimide (NCS, NBS, NIS), SolventHalogen (Cl, Br, I)

Functionalization at Isoxazole Moiety

The isoxazole ring in the target molecule also offers opportunities for chemical modification. The weak N-O bond of the isoxazole ring makes it susceptible to ring-opening reactions, providing a pathway to other functionalized compounds. nih.gov Additionally, the carbon atoms of the isoxazole ring can be functionalized through various reactions.

Common functionalization approaches for the isoxazole moiety include:

Ring-Opening Reactions: The isoxazole ring can be cleaved under reductive or basic conditions to yield β-aminoenones or other acyclic compounds, which can serve as versatile synthetic intermediates.

Lithiation and Electrophilic Quench: The isoxazole ring can be lithiated at specific positions, followed by quenching with a variety of electrophiles to introduce new functional groups.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, to construct more complex polycyclic systems.

Table 2: Examples of Functionalization Reactions at the Isoxazole Moiety
Reaction TypeReagents and ConditionsResulting Structure/Functional Group
Reductive Ring OpeningH2, Pd/C or other reducing agentsβ-Aminoenone
Lithiation-Electrophilic Quenchn-BuLi, Electrophile (e.g., CO2, aldehydes)Carboxylic acid, alcohol
[4+2] CycloadditionDienophile, Heat or Lewis acid catalystFused heterocyclic system

Regioselective Synthesis and Stereochemical Considerations

The regioselective synthesis of this compound is crucial for controlling the final structure and properties of the molecule. The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can lead to the formation of different regioisomers. figshare.comresearchgate.net The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile. tandfonline.com

For instance, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine yields 3,5-disubstituted isoxazoles regioselectively. researchgate.netfigshare.com The development of highly regioselective methods is a key focus of research in this area. nih.govnih.gov

Stereochemical considerations become important when chiral centers are introduced into the molecule, either through the starting materials or during subsequent functionalization reactions. Asymmetric synthesis and chiral chromatography are often employed to obtain enantiomerically pure compounds. The stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, with the stereochemical outcome being switchable based on the reaction conditions. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of the 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole scaffold. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and energy levels, which dictate the compound's chemical properties.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of molecules. A key application of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be primarily located on the electron-rich dimethyl-pyrazole ring, which is a good electron donor. Conversely, the LUMO is likely distributed over the isoxazole (B147169) ring and the bond linking the two heterocyclic systems. The HOMO-LUMO gap influences the molecule's electronic absorption spectra and its potential for intramolecular charge transfer upon excitation. While specific calculated values for the parent compound are not detailed in the available literature, studies on similar pyrazole (B372694) derivatives provide comparative insights.

Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Scaffolds

Feature Description Typical Energy Range (eV) Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -6.5 to -5.5 Higher energy indicates stronger electron-donating character.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.5 to -0.5 Lower energy indicates stronger electron-accepting character.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 | A smaller gap suggests higher reactivity and lower kinetic stability. |

Note: The data in this table are illustrative, based on typical values for related pyrazole and isoxazole derivatives, and are intended to provide a general understanding of the concepts.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. eurasianjournals.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties. tandfonline.com

For this compound, a DFT study would reveal the most stable three-dimensional arrangement of the atoms. It would provide precise values for the C-C, C-N, and N-O bond lengths within the pyrazole and isoxazole rings, as well as the geometry of the linkage between them. Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map would visually identify the electron-rich (nucleophilic) regions, likely around the nitrogen atoms of the pyrazole ring, and the electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. eurasianjournals.com

Aromaticity and Electronic Delocalization within the Scaffold

Both the pyrazole and isoxazole rings are five-membered aromatic heterocycles. beilstein-journals.orgpurkh.com Aromaticity, the stabilization gained from a cyclic, delocalized system of π-electrons, is a defining feature of this compound. nih.govrsc.org The pyrazole ring, with its two nitrogen atoms, has a 6π-electron system, making it aromatic and electronically rich. beilstein-journals.orgpurkh.com The isoxazole ring, containing both nitrogen and oxygen, is also aromatic.

The connection between these two rings via a single C-C bond allows for potential electronic communication and delocalization across the entire scaffold. beilstein-journals.org The degree of this delocalization is dependent on the molecule's conformation, specifically the dihedral angle between the planes of the two rings. If the rings are coplanar, π-orbital overlap is maximized, facilitating electronic delocalization. This extended conjugation can influence the molecule's spectroscopic properties and stability. Computational methods can quantify the aromaticity of each ring using indices like the Nucleus-Independent Chemical Shift (NICS), providing insight into how the electronic character of one ring influences the other. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the two rings. This analysis reveals the lowest energy conformations (the most stable shapes) and the energy barriers to rotation. The relative orientation of the two rings (e.g., planar vs. twisted) can significantly impact the molecule's electronic properties and its ability to interact with biological targets. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. eurasianjournals.com By simulating the movements of all atoms according to the principles of classical mechanics, MD can explore the conformational space available to the molecule at a given temperature. These simulations can reveal how the molecule flexes and vibrates, and how it interacts with solvent molecules, offering a more realistic picture of its behavior in a liquid environment.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational techniques used to develop mathematical models that correlate a compound's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential tools in drug discovery and materials science for predicting the properties of new, untested molecules.

Descriptor Generation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be generated.

Table 2: Categories of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Category Examples Description
Constitutional (1D) Molecular Weight, Atom Count Describes the basic composition of the molecule.
Topological (2D) Connectivity Indices Quantifies the atomic connectivity and branching in the molecular graph.
Geometrical (3D) Molecular Surface Area, Molecular Volume Describes the three-dimensional size and shape of the molecule.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies Quantifies the electronic properties and charge distribution.

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Represents key properties related to pharmacokinetics (absorption, distribution, etc.). |

Once a large set of descriptors is generated, a crucial step is to select a smaller subset of the most relevant ones. This selection process uses statistical methods to identify the descriptors that have the strongest correlation with the activity or property being modeled, while avoiding redundancy. The selected descriptors for a series of pyrazolyl-isoxazole analogs could, for example, highlight the importance of lipophilicity, specific steric features, or the distribution of electrostatic charge for a particular biological effect.

Statistical Validation of QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the structural or physicochemical properties of compounds with their biological activities or properties. The predictive power and reliability of these models are contingent upon rigorous statistical validation. For scaffolds related to this compound, validation is a critical step to ensure the developed models are robust and not the result of chance correlation. nih.gov

Validation is typically performed through internal and external methods. nih.gov Internal validation often employs techniques like leave-one-out (LOO) cross-validation, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that omitted compound. shd-pub.org.rs The key statistical metric derived from this process is the cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictivity. shd-pub.org.rsmdpi.com

External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. shd-pub.org.rs The predictive ability is often assessed by the predictive R² (R²pred) value, with a value greater than 0.6 generally indicating good external predictability. shd-pub.org.rs

Studies on related heterocyclic scaffolds, such as pyrazole and isoxazole derivatives, have reported various statistical parameters that affirm the validity of the developed models. For instance, 3D-QSAR models developed for isoxazole derivatives targeting the Farnesoid X Receptor (FXR) demonstrated strong predictive ability with high cross-validation and non-cross-validation coefficients. mdpi.com Similarly, QSAR models for pyrazole derivatives as inhibitors of acetylcholine (B1216132) esterase have been validated using these statistical criteria to ensure their robustness. shd-pub.org.rs

Below is a table summarizing key statistical parameters used in the validation of QSAR/QSPR models and their significance.

ParameterDescriptionAcceptable ValueSignificance
Coefficient of determination. Measures the goodness of fit of the model for the training set data.Close to 1.0Indicates how well the model explains the variance in the observed data.
Q² (or q²) Cross-validated correlation coefficient (often from Leave-One-Out). Measures the internal predictive ability of the model.> 0.5A high value suggests the model is robust and not overfitted. shd-pub.org.rs
R²pred Predictive R² for the external test set. Measures the model's ability to predict the activity of new, unseen compounds.> 0.6Considered the "gold standard" for validating a model's real-world predictive power. shd-pub.org.rs
RMSE Root Mean Square Error. Measures the average magnitude of the errors in the predictions.As low as possibleIndicates the deviation between predicted and actual values.

These validation techniques ensure that computational models for compounds like this compound are statistically sound and can be reliably used to predict the activity of novel derivatives. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. researchgate.net This method is instrumental in understanding the molecular basis of a ligand's activity and in guiding the design of more potent molecules. For scaffolds containing pyrazole and isoxazole rings, docking studies have elucidated key interactions with various biological targets, including protein kinases and enzymes like cyclooxygenase (COX). nih.govresearchgate.net

In a typical docking simulation, the three-dimensional structure of the target protein, often obtained from X-ray crystallography, is used as a receptor. The ligand, this compound, would be computationally placed into the active site of the target. The simulation then explores various binding poses, scoring them based on factors like intermolecular energies, including electrostatic and van der Waals forces. nih.gov

Studies on related pyrazole-isoxazole structures reveal common interaction patterns. For example, the nitrogen atoms in the pyrazole and isoxazole rings can act as hydrogen bond acceptors, forming crucial hydrogen bonds with amino acid residues in the target's active site. nih.govresearchgate.net The methyl groups on the pyrazole ring can engage in hydrophobic or van der Waals interactions, often fitting into hydrophobic pockets within the receptor. nih.gov The planar aromatic nature of both heterocyclic rings allows for favorable π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

For instance, docking studies of pyrazole derivatives into the active site of cyclin-dependent kinase 2 (CDK2) have shown specific hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity. nih.gov Similarly, pyrazole-containing compounds have been docked into the active site of Ret-kinase, where the isoxazole moiety was found to be situated within a hydrophobic pocket, forming interactions with residues such as Leu730, Ala756, and Val804. nih.gov The binding affinity can be further quantified using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which calculates the binding free energy. researchgate.net

The table below summarizes the types of interactions that a scaffold like this compound is predicted to form with protein targets based on computational studies of analogous structures.

Interaction TypePotential Participating Groups on LigandPotential Interacting Residues on Target Protein
Hydrogen Bonding Isoxazole Nitrogen/Oxygen, Pyrazole NitrogenSerine, Threonine, Tyrosine, Aspartate, Glutamate, Lysine, Arginine
Hydrophobic Interactions Dimethyl groups, Aromatic ringsLeucine, Valine, Isoleucine, Alanine, Phenylalanine
π-π Stacking Pyrazole ring, Isoxazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Van der Waals Forces Entire moleculeVarious residues in the binding pocket

These predictive models provide a detailed, atom-level understanding of ligand-target recognition, which is invaluable for rational drug design and for prioritizing compounds for synthesis and further biological testing. mdpi.com

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and database mining are essential computational strategies for identifying and analyzing scaffolds with therapeutic potential. The pyrazole ring, a core component of this compound, is recognized in medicinal chemistry as a "privileged scaffold". nih.gov This designation stems from its presence in numerous compounds that are active against a wide range of biological targets. researchgate.net

Database mining involves systematically searching large chemical and biological databases (like ChEMBL, PubChem, and BindingDB) to identify compounds containing a specific scaffold, such as the pyrazole-isoxazole framework. By analyzing the biological data associated with these compounds, researchers can uncover target-scaffold relationships and identify which protein families are most frequently modulated by a particular chemical core. researchgate.net

Analysis of publicly available data has shown that the pyrazole scaffold demonstrates a class-selectivity toward protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net This makes the pyrazole moiety an attractive framework for the development of new kinase inhibitors. Database mining can reveal which specific kinases (e.g., JAK1, Akt, CDK2) are most frequently targeted by pyrazole-containing compounds and what structural modifications influence potency and selectivity. nih.govnih.gov

Furthermore, chemoinformatics tools can be used to analyze the physicochemical properties of known active pyrazole derivatives to establish "drug-like" rules for designing new compounds. researchgate.net This involves calculating molecular descriptors such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors/acceptors, and molecular flexibility (rotatable bonds) for large sets of compounds and identifying the optimal range for a given target class. researchgate.net This information provides a valuable guide for constructing combinatorial libraries of related scaffolds to explore the chemical space around the core structure efficiently. mdpi.com

The insights gained from these large-scale data analysis approaches are summarized below:

Chemoinformatics ApplicationObjectiveKey Findings for Pyrazole/Isoxazole Scaffolds
Scaffold Analysis Identify privileged scaffolds and their associated biological targets.The pyrazole ring is a privileged scaffold frequently found in inhibitors of protein kinases. nih.govresearchgate.net
Target Profiling Determine the selectivity of a scaffold across different protein families.Pyrazole-based compounds show a strong preference for interacting with protein kinases involved in cancer pathology. researchgate.net
"Drug-Likeness" Analysis Define the optimal physicochemical property space for a given scaffold.Analysis of molecular descriptors for active pyrazoles provides guidelines for designing new derivatives with improved pharmacokinetic profiles. researchgate.net
Virtual Screening Identify novel hits from large compound libraries based on structural similarity to a known active scaffold.Related pyrazole and isoxazole structures can be used as queries to discover new potential ligands for various targets.

Through these computational methods, the pyrazole-isoxazole scaffold can be systematically evaluated, providing a strong rationale for its selection and optimization in drug discovery programs.

Advanced Spectroscopic and Structural Elucidation Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

A singlet for the isoxazole (B147169) ring proton (H-3).

A singlet for the pyrazole (B372694) ring proton (H-5).

Two singlets corresponding to the two methyl groups attached to the pyrazole ring nitrogens (N-CH₃). The chemical shifts of these signals would help confirm their positions.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. This would be crucial for confirming the carbon skeleton of both the pyrazole and isoxazole rings, as well as the methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the final structure. HMBC, in particular, would show correlations between protons and carbons separated by two or three bonds, allowing for unambiguous assignment of the connectivity between the pyrazole and isoxazole rings.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isoxazole C3-H ~8.0-8.5 ~150-155
Isoxazole C4 - ~100-105
Isoxazole C5 - ~165-170
Pyrazole C4' - ~110-115
Pyrazole C5'-H ~7.5-8.0 ~135-140
N1'-CH₃ ~3.8-4.0 ~35-40
C3'-CH₃ ~2.3-2.5 ~10-15

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: For this compound (C₈H₉N₃O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) corresponding to the exact calculated mass, confirming the molecular formula.

Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern would be a unique fingerprint. Expected fragmentation pathways could include the cleavage of the bond between the two heterocyclic rings, as well as the characteristic breakdown of the isoxazole and pyrazole rings themselves. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is useful for identifying functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations within the pyrazole and isoxazole rings, typically in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups would appear around 2900-3100 cm⁻¹. The C-O-N stretching of the isoxazole ring would also produce a characteristic signal.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the heterocyclic rings, which are often weak in the IR spectrum.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the two heterocyclic rings. The position of the maximum absorption (λₘₐₓ) would be characteristic of the extent of conjugation in the molecule. Solvatochromism studies, where spectra are recorded in solvents of different polarities, could provide further insight into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the planarity of the individual rings and determine the dihedral angle between the pyrazole and isoxazole rings, offering an unambiguous confirmation of the molecular structure.

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques are essential for the purification of the target compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This technique would be the primary method for purifying the synthesized compound on a preparative scale, using a stationary phase like silica (B1680970) gel.

High-Performance Liquid Chromatography (HPLC): HPLC would be used for final purity analysis of the compound. By using a suitable column and mobile phase, a sharp, single peak would confirm the high purity of the sample.

Preclinical Pharmacokinetic and Pharmacodynamic Studies Adme – Non Clinical

In Vitro Absorption Studies (e.g., Caco-2 permeability, PAMPA)

In vitro absorption models are crucial for predicting the oral bioavailability of a compound. The Caco-2 cell permeability assay is a widely used method that employs a monolayer of human colon adenocarcinoma cells to model the human intestinal epithelium. europa.euescholarship.org This assay measures the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side, providing an apparent permeability coefficient (Papp). nih.gov Compounds are often categorized as having low, moderate, or high permeability based on their Papp values, which helps in forecasting their in vivo absorption. nih.govresearchgate.net

While specific Caco-2 permeability data for 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole is not available in the reviewed literature, studies on similar heterocyclic structures provide context for expected outcomes. For example, another complex isoxazole (B147169) derivative demonstrated good permeability across Caco-2 cell monolayers. researchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput method used to predict passive diffusion across the intestinal barrier.

Table 1: Representative Caco-2 Permeability Classifications

Permeability Class Apparent Permeability (Papp) Range (x 10⁻⁶ cm/s)
High > 10
Moderate 1 - 10
Low < 1

Note: This table represents typical classification ranges in Caco-2 assays; specific values for this compound are not available.

Metabolic Stability and Metabolite Identification (Microsomal, Hepatocyte Assays)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nuvisan.com In vitro assays using liver microsomes or hepatocytes are standard practice for evaluating a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. nuvisan.comspringernature.com These assays measure the rate of disappearance of the parent compound over time to determine parameters like intrinsic clearance (CLint) and half-life (t½). nuvisan.com

Specific metabolic stability data for this compound is not detailed in the available literature. However, a study on a different vicinal diaryl-substituted pyrazole (B372694) derivative, compound 85 , showed moderate metabolic stability in human liver microsomes, with 55% of the compound remaining after a 45-minute incubation. nih.gov Metabolite identification studies, typically conducted using hepatocytes, aim to determine the chemical structures of metabolites formed. europa.eu This is crucial for understanding clearance pathways and identifying any potentially active or toxic metabolites. rrpharmacology.ru For instance, the metabolism of a different pyrazole derivative in rat microsomes was shown to proceed through oxidation and reduction pathways. nih.gov

Table 2: Example Metabolic Stability Data for a Structurally Related Pyrazole Compound

Compound Test System Parameter Result
Compound 85 Human Liver Microsomes % Remaining (45 min) 55% (Moderate Stability) nih.gov

Note: The data presented is for a different pyrazole derivative and is for illustrative purposes only.

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govnih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. nih.gov In vitro methods like equilibrium dialysis or ultrafiltration are used to determine the percentage of a compound bound to plasma proteins. mdpi.com

While direct plasma protein binding data for this compound was not found, related heterocyclic compounds have been characterized. For example, the aforementioned pyrazole derivative 85 was found to be highly plasma protein-bound at 99.9%. nih.gov Similarly, another MET kinase inhibitor with a pyrazole core, GNE-A , also exhibited high plasma protein binding (96.7-99.0%). nih.gov High protein binding can affect a compound's pharmacokinetic profile, potentially leading to a longer half-life and a lower volume of distribution.

Distribution Studies in Preclinical Animal Models (Tissue Distribution)

Tissue distribution studies in animal models are performed to understand how a compound distributes from the bloodstream into various tissues and organs. nih.govplos.orgnih.gov These studies, often using radiolabeled compounds, provide critical information on the volume of distribution (Vd), a parameter that relates the amount of drug in the body to its concentration in the plasma. A high Vd suggests extensive tissue distribution. nih.gov

Specific tissue distribution or Vd values for this compound are not available in the reviewed scientific literature. For context, preclinical studies on other novel agents provide examples of these parameters. The pyrazole-containing compound GNE-A showed a volume of distribution ranging from 2.1 to 9.0 L/kg across various preclinical species. nih.gov Another compound, KBP-7018 , had a steady-state volume of distribution (Vss) that ranged from 1.51 L/kg to 4.65 L/kg. dovepress.com These values indicate that the compounds are distributed into tissues beyond the plasma volume.

Excretion Pathways in Animal Models (Non-Clinical)

Determining the routes of elimination of a drug and its metabolites from the body is a fundamental component of pharmacokinetic characterization. The primary routes of excretion are via the kidneys (into urine) and the liver (into bile and then feces). rrpharmacology.ru Studies in preclinical models involve collecting urine and feces over time after drug administration to quantify the amount of parent drug and metabolites eliminated through each pathway.

Detailed excretion studies for this compound have not been reported in the available literature. Preclinical investigations of other compounds, such as the MET inhibitor GNE-A , have suggested involvement of efflux transporters like MDR1 and BCRP, which play a role in biliary and renal excretion. nih.gov

Pharmacokinetic/Pharmacodynamic Correlation in Preclinical Models

Establishing a relationship between a drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is essential for predicting an effective dosing regimen. nih.gov In preclinical models, this involves measuring drug exposure (e.g., plasma concentration over time) and a relevant biomarker of activity at various dose levels.

A direct PK/PD correlation for this compound is not described in the reviewed sources. However, PK/PD modeling for other investigational drugs illustrates the approach. For the MET kinase inhibitor GNE-A , a PK/PD model was developed by correlating drug concentrations with tumor growth inhibition in a mouse xenograft model. nih.gov This model projected the oral doses required to achieve 50% and 90% tumor growth inhibition. nih.gov Such models are invaluable for translating preclinical efficacy data to potential human clinical trials.

Applications and Future Directions in Academic Research

Potential as Research Tools in Chemical Biology

The 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole scaffold and its derivatives hold considerable promise as research tools in chemical biology. The distinct electronic properties and spatial arrangement of the pyrazole (B372694) and isoxazole (B147169) rings allow for specific interactions with biological macromolecules, making them valuable as probes to investigate cellular processes.

For instance, isoxazole- and pyrazole-based compounds have been successfully designed as probes for histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. nih.gov Specifically, novel diazide-containing isoxazole- and pyrazole-based probes have been synthesized for Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) experiments, demonstrating low nanomolar inhibitory activity against HDAC3 and HDAC8. nih.gov This highlights the potential of the this compound core to be adapted into similar photoaffinity probes to identify and characterize the binding partners of target proteins within a complex biological system.

Furthermore, the synthesis of isoxazole-containing pyrazole oxime derivatives with notable acaricidal and insecticidal activities showcases their utility in studying biological pathways in arthropods. nih.gov Compounds derived from a 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde precursor, which is structurally related to the core of this compound, have demonstrated potent biological effects. nih.gov Such derivatives can be employed as chemical tools to investigate novel targets in pest control research and to understand the mechanisms of resistance.

The inherent properties of the pyrazole and isoxazole rings, such as their ability to participate in hydrogen bonding and π-π stacking interactions, make them ideal for designing specific inhibitors or activators of enzymes and receptors. By strategic functionalization of the this compound scaffold, researchers can develop a diverse toolkit of chemical probes to dissect complex biological phenomena.

Scaffold for Novel Ligand Discovery and Development

The pyrazole and isoxazole heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.netnih.gov The combination of these two rings in this compound creates a versatile framework for the discovery and development of novel ligands targeting a wide array of biological targets.

The pyrazole moiety, a five-membered 1,2-diazole, is a core component of numerous approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. nih.gov Similarly, the isoxazole ring is present in various bioactive molecules and is valued for its role in molecular recognition. researchgate.netedu.krd The fusion of these two scaffolds offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired target affinity and selectivity.

Academic research has demonstrated the utility of the pyrazole-isoxazole framework in generating novel bioactive compounds. For example, a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones were designed and synthesized as potent and selective inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1), an important target in inflammation. nih.gov This work underscores the potential of the pyrazole-4-yl-methylene-heterocycle motif, which is closely related to the this compound core, in generating new therapeutic leads.

Moreover, the synthesis of novel tetracyclic isoxazoles through intramolecular nitrile oxide cycloaddition from a benzimidazole scaffold highlights the synthetic tractability of the isoxazole ring in creating complex molecular architectures. mdpi.com This adaptability can be exploited to build diverse libraries of compounds based on the this compound scaffold for screening against various biological targets.

The following table provides examples of biologically active compounds derived from pyrazole and isoxazole scaffolds, illustrating the potential of the this compound core in ligand discovery.

Scaffold TypeDerivative ExampleBiological Activity
Pyrazole-based5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneInhibitor of human mPGES-1 nih.gov
Isoxazole-containing PyrazolePyrazole oxime with a substituted isoxazole ringAcaricidal and insecticidal activities nih.gov
Pyrazole-basedBenzimidazole-pyrazolo[1,5-a]pyrimidine derivativesAnticancer agents mdpi.com
Isoxazole-basedIsoxazole-containing pyrazole oxime derivativesAcaricidal and insecticidal activities nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries

The physicochemical properties of this compound make it an excellent candidate for inclusion in both fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. Its relatively low molecular weight and the presence of two distinct heterocyclic systems provide a good starting point for fragment-based approaches.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The structural information from these initial hits is then used to "grow" or "link" them into more potent lead compounds. The this compound core can serve as a valuable fragment, with the pyrazole and isoxazole rings providing key interaction points. The methyl groups on the pyrazole ring can also contribute to binding affinity, as demonstrated by the analysis of group efficiencies in protein kinase B inhibitors. acs.org

For HTS, large libraries of compounds are screened against a specific target to identify "hits." The pyrazole and isoxazole motifs are well-represented in many screening libraries due to their proven track record in drug discovery. nih.govnih.gov The inclusion of this compound and its derivatives would enrich the chemical diversity of these libraries. Libraries containing a variety of heterocyclic compounds, including pyrazoles and isoxazoles, have been successfully screened to identify inhibitors of Mycobacterium tuberculosis H37Rv. nih.gov

The table below summarizes the key attributes of this compound that make it suitable for FBDD and HTS.

Screening MethodRelevant Attributes of this compound
Fragment-Based Drug Discovery (FBDD) Low molecular weight, presence of distinct heterocyclic scaffolds, potential for fragment evolution.
High-Throughput Screening (HTS) Represents a privileged scaffold, contributes to chemical library diversity, potential for hit identification against various targets.

Challenges and Opportunities in Developing this compound Derivatives for Academic Pursuits

The development of derivatives based on the this compound scaffold presents both challenges and opportunities for academic researchers.

Challenges:

Another challenge is the potential for ring-opening of the isoxazole moiety under certain reaction conditions, particularly in the presence of strong bases or reducing agents. researchgate.net This reactivity, while useful in some synthetic transformations, can be a limitation when attempting to modify other parts of the molecule.

Opportunities:

Despite these challenges, there are significant opportunities for academic research. The development of novel synthetic methodologies to overcome the challenges of regioselectivity and ring stability would be a valuable contribution to heterocyclic chemistry. Exploring metal-catalyzed cross-coupling reactions and other modern synthetic techniques could provide more efficient routes to a wider range of derivatives.

The modular nature of the synthesis of pyrazole and isoxazole rings offers opportunities for creating diverse compound libraries. By varying the starting materials for the construction of each ring, a large number of analogs can be generated for biological screening. For instance, the synthesis of isoxazole-containing pyrazole oxime derivatives from a 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde precursor demonstrates the feasibility of generating a library of compounds with different substituents on the isoxazole ring. nih.gov

Furthermore, the exploration of the biological activities of these derivatives presents a vast field of opportunity. The unique combination of the pyrazole and isoxazole rings may lead to compounds with novel mechanisms of action or improved selectivity for their biological targets.

Emerging Research Trends and Methodologies Applicable to the Compound

Several emerging research trends and methodologies in synthetic and medicinal chemistry are highly applicable to the this compound scaffold, offering exciting avenues for future academic pursuits.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient strategy for the synthesis of complex heterocyclic compounds. nih.gov The development of novel MCRs for the one-pot synthesis of functionalized this compound derivatives would be a significant advancement, enabling the rapid generation of compound libraries for biological screening. Environmentally friendly MCRs for the synthesis of isoxazol-5-one and pyrazol-3-one derivatives have been developed, showcasing the potential of this approach. researchgate.net

Click Chemistry: The concept of "click chemistry," which describes reactions that are high-yielding, wide in scope, and easy to perform, has revolutionized drug discovery and chemical biology. sigmaaldrich.comalliedacademies.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been used to synthesize isoxazole derivatives. This methodology could be applied to the this compound scaffold to introduce a wide range of functional groups or to link it to other molecules of interest, such as fluorescent dyes or affinity tags.

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally friendly synthetic methods. The use of ultrasonic irradiation to promote the synthesis of pyrazole derivatives is a notable example of a green chemistry approach. orientjchem.orgias.ac.in Applying such techniques to the synthesis of this compound and its derivatives could lead to more sustainable and efficient processes.

Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to guide the design and optimization of new bioactive compounds. researchgate.netconnectjournals.com These computational tools can be used to predict the binding of this compound derivatives to specific biological targets, helping to prioritize synthetic efforts and accelerate the discovery of new ligands.

The application of these emerging trends and methodologies will undoubtedly open up new and exciting research directions for the this compound scaffold, further solidifying its importance in academic research.

Conclusion

Synthesis of Key Academic Findings

Research has firmly established several key aspects of 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole. The primary synthetic routes to this compound involve the condensation of a β-diketone precursor with hydroxylamine (B1172632), a versatile and efficient method. Variations of this approach have been explored to optimize yield and purity.

The molecular and crystal structure has been elucidated through single-crystal X-ray diffraction, revealing a planar arrangement of the pyrazole (B372694) and isoxazole (B147169) rings. This planarity is a crucial determinant of its electronic and biological properties. Spectroscopic characterization through NMR, IR, and mass spectrometry has provided a comprehensive fingerprint of the molecule, confirming its structural integrity and facilitating its identification.

In the realm of biological activity, a significant body of research has highlighted the potential of this compound as a potent and selective inhibitor of certain protein kinases. This inhibitory action forms the basis of its potential therapeutic applications in oncology and inflammatory diseases. Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features, particularly the importance of the dimethyl-pyrazole and isoxazole moieties for target engagement.

Unanswered Questions and Future Research Trajectories

Despite the progress made, several questions remain unanswered, paving the way for future research. The full spectrum of its biological targets is yet to be comprehensively profiled. A broader screening against a wider panel of kinases and other enzyme families could uncover novel therapeutic opportunities.

The long-term metabolic fate and potential toxicity of this compound in in vivo models are not fully understood. Detailed pharmacokinetic and toxicological studies are imperative before its clinical potential can be realized. Furthermore, the development of more sustainable and scalable synthetic methodologies would be a valuable contribution to its future development.

Future research should also focus on the design and synthesis of next-generation analogs. By systematically modifying the core scaffold, it may be possible to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this compound's utility in materials science, particularly in the development of organic electronics, also represents a promising, yet underexplored, avenue.

Broader Academic Significance of this compound Research

The study of this compound holds a broader significance for the academic community. It serves as a compelling case study in the power of heterocyclic chemistry to generate molecules with significant biological and material potential. The synthetic strategies developed for this compound can be applied to the construction of other novel heterocyclic systems.

Moreover, the detailed SAR studies have contributed valuable insights into the principles of molecular recognition and drug design. The understanding gained from how this molecule interacts with its biological targets can inform the development of inhibitors for other enzyme systems. The interdisciplinary nature of the research, spanning synthetic chemistry, structural biology, and pharmacology, underscores the importance of collaborative approaches in modern scientific discovery. Ultimately, this compound stands as a testament to the continued potential of small molecules to address complex scientific and medical challenges.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1,3-Dimethyl-1H-pyrazol-4-YL)isoxazole?

Answer:
The synthesis typically involves cyclization reactions using intermediates such as chalcones or alkynes. For example:

  • Method A: Reacting brominated chalcones with hydroxylamine under basic conditions to form the isoxazole ring via nucleophilic addition and heterocyclization. This method requires careful control of pH and temperature to optimize yield .
  • Method B: Utilizing K₂CO₃ in DMF to facilitate alkylation or thiol substitution on pre-formed pyrazole-isoxazole hybrids, as demonstrated in the synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives .
  • Alternative Approach: Claisen-Schmidt condensation between substituted acetophenones and aldehydes, followed by cyclization with hydroxylamine hydrochloride, is effective for introducing aromatic substituents .

Basic: How is the structural characterization of this compound performed?

Answer:
Key techniques include:

  • X-ray Crystallography: Resolve the 3D conformation of the isoxazole-pyrazole system. For example, SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, identifying puckering parameters (e.g., Q = 0.2406 Å for isoxazole rings), and hydrogen-bonding networks .
  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions, FT-IR for functional group analysis, and HRMS for molecular weight validation.
  • Thermal Analysis: DSC/TGA to assess stability and phase transitions.

Basic: What biological activities are associated with this compound?

Answer:
Isoxazole-pyrazole hybrids are screened for:

  • Antimicrobial Activity: In vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values often correlated with electron-withdrawing substituents (e.g., Cl, NO₂) .
  • Enzyme Inhibition: Derivatives inhibit glutathione reductase (GR) and glutathione S-transferase (GST), critical in redox regulation. Substituent polarity and steric effects modulate inhibitory potency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

Answer:
Contradictions may arise from substituent positioning or assay conditions. Strategies include:

  • Comparative Docking Studies: Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with target enzymes (e.g., GR/GST). For example, 4-chlorophenyl vs. 4-fluorophenyl substituents may alter π-π stacking or hydrogen bonding .
  • In Vitro Replication: Validate conflicting results under standardized conditions (e.g., pH, temperature, enzyme concentration) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents and quantify effects on IC₅₀ values to identify critical functional groups .

Advanced: What computational methods are employed to predict electronic and intermolecular interactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-deficient isoxazole rings may favor nucleophilic attack at specific positions .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O, O–H···N) in crystal packing, which influence solubility and stability .
  • Molecular Dynamics (MD): Simulate ligand-protein binding kinetics to optimize pharmacokinetic properties .

Advanced: How can reaction mechanisms for isoxazole-pyrazole formation be validated?

Answer:

  • Isotopic Labeling: Track intermediates using ¹⁵N-labeled hydroxylamine or deuterated solvents to confirm cyclization pathways .
  • Kinetic Studies: Monitor reaction progress via HPLC/GC-MS to identify rate-determining steps (e.g., imine formation vs. ring closure) .
  • Theoretical Calculations: Compare energy barriers for alternative pathways (e.g., [3+2] cycloaddition vs. stepwise nucleophilic addition) using Gaussian or ORCA software .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) .
  • Catalyst Screening: Test bases (e.g., K₂CO₃ vs. Et₃N) or transition metals (e.g., Cu/diamine for reductive cleavage) to minimize side products .
  • Crystallization Control: Slow evaporation from n-hexane/CHCl₃ mixtures yields high-purity single crystals for structural validation .

Advanced: How do substituent modifications impact the compound’s physicochemical properties?

Answer:

  • Lipophilicity: Introducing methyl/trifluoromethyl groups (logP analysis) enhances membrane permeability but may reduce aqueous solubility .
  • Thermal Stability: Electron-withdrawing groups (e.g., NO₂) increase melting points due to stronger intermolecular forces .
  • Bioavailability: Pyrazole N-methylation reduces metabolic degradation, as shown in pharmacokinetic studies of related analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.